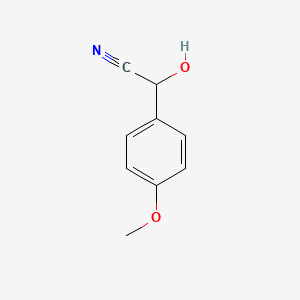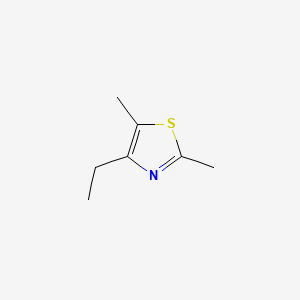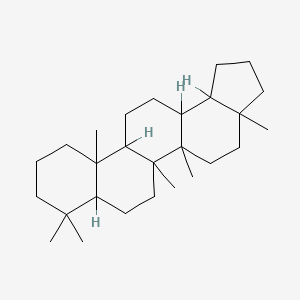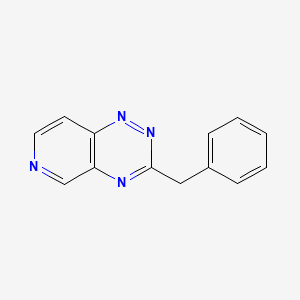
1-(4-methylphenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylphenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a pyrrolidine ring attached to a 4-methylphenyl group. Pyrrolidines are known for their versatility in medicinal chemistry due to their ability to interact with various biological targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzaldehyde with pyrrolidine in the presence of a reducing agent. The reaction typically proceeds under mild conditions, often using a solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Methylphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrolidine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced pyrrolidine derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Aplicaciones Científicas De Investigación
1-(4-Methylphenyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-methylphenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in neurotransmitter reuptake, thereby affecting neurotransmission. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
1-(4-Methylphenyl)pyrrolidine can be compared with other pyrrolidine derivatives, such as:
1-(4-Methoxyphenyl)pyrrolidine: This compound has a methoxy group instead of a methyl group, which can lead to different chemical and biological properties.
1-(4-Chlorophenyl)pyrrolidine: The presence of a chlorine atom can significantly alter the compound’s reactivity and biological activity.
1-(4-Nitrophenyl)pyrrolidine: The nitro group introduces additional functionality, making the compound useful in various synthetic applications.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the pyrrolidine scaffold.
Propiedades
Número CAS |
54104-82-4 |
|---|---|
Fórmula molecular |
C11H15N |
Peso molecular |
161.24 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H15N/c1-10-4-6-11(7-5-10)12-8-2-3-9-12/h4-7H,2-3,8-9H2,1H3 |
Clave InChI |
STRWKFUEXQHMFW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CCCC2 |
SMILES canónico |
CC1=CC=C(C=C1)N2CCCC2 |
| 54104-82-4 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




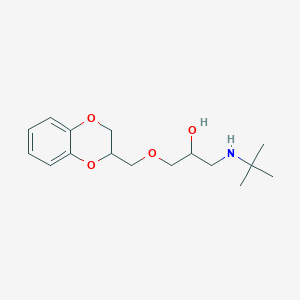

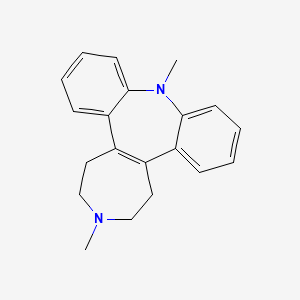
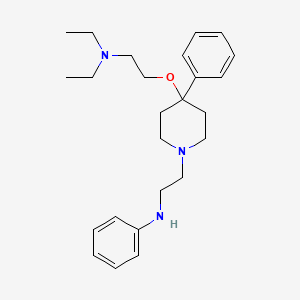
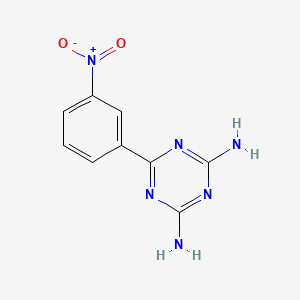
![2-(4-butoxyphenoxy)-N-(2-chlorophenyl)-N-[2-(diethylamino)ethyl]acetamide](/img/structure/B1615945.png)
